molecular formula C5H7NO3 B13909385 2,5-Dioxa-7-azaspiro[3.4]octan-6-one

2,5-Dioxa-7-azaspiro[3.4]octan-6-one

Cat. No.: B13909385
M. Wt: 129.11 g/mol
InChI Key: AQXLOGOGIPNVMX-UHFFFAOYSA-N
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Description

2,5-Dioxa-7-azaspiro[3.4]octan-6-one (CAS 27784-33-4) is a spirocyclic scaffold of significant interest in modern drug discovery, particularly for constructing three-dimensional, "sp3-rich" molecular architectures. Its molecular formula is C5H7NO3 . Spirocyclic compounds like this one are prized for their ability to improve the drug-likeness of candidate molecules, moving beyond flat chemical structures to enhance properties such as solubility and target selectivity . This compound serves as a versatile building block in medicinal chemistry. While its specific mechanism of action is application-dependent, related spirocyclic azetidine scaffolds have demonstrated excellent experimental activity against Mycobacterium tuberculosis , showcasing the potential of this chemotype in developing new antibiotics to combat drug-resistant strains . Furthermore, spirocyclic structures are frequently employed in oncology research, such as in the development of potent and selective inhibitors for targets like Ubiquitin-specific protease 7 (USP7), a key regulator in cancer progression . Researchers can utilize this high-quality building block to explore new chemical space in various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2,5-dioxa-7-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C5H7NO3/c7-4-6-1-5(9-4)2-8-3-5/h1-3H2,(H,6,7)

InChI Key

AQXLOGOGIPNVMX-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC2)OC(=O)N1

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of 2,5 Dioxa 7 Azaspiro 3.4 Octan 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although experimental NMR data for 2,5-Dioxa-7-azaspiro[3.4]octan-6-one are not publicly available, a theoretical analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

The structure of this compound possesses a plane of symmetry, which influences the number of unique signals in its NMR spectra.

¹H NMR Spectroscopy: Based on its structure, one would anticipate four distinct signals in the proton NMR spectrum.

The two methylene (B1212753) groups of the oxetane (B1205548) ring are chemically equivalent and are expected to produce a single signal. Protons in such a strained ring system are typically shielded and would likely appear at a chemical shift of around 4.5-5.0 ppm.

The methylene group adjacent to the nitrogen atom in the lactam ring is expected to have a chemical shift in the range of 3.0-3.5 ppm due to the deshielding effect of the adjacent nitrogen.

The methylene group adjacent to the spiro center in the five-membered ring is also expected to produce a distinct signal.

Finally, the N-H proton of the lactam would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears between 5.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show four unique carbon signals.

The carbonyl carbon of the lactam is expected to be the most deshielded, with a chemical shift in the range of 170-180 ppm.

The spiro carbon, being a quaternary carbon bonded to two oxygen atoms, would likely appear around 80-90 ppm.

The methylene carbons of the oxetane ring are expected to be in the range of 70-80 ppm.

The methylene carbon adjacent to the nitrogen in the lactam ring would likely have a chemical shift between 40 and 50 ppm.

Predicted ¹H NMR Chemical ShiftsPredicted ¹³C NMR Chemical Shifts
Proton EnvironmentPredicted δ (ppm)Carbon EnvironmentPredicted δ (ppm)
Oxetane CH₂4.5 - 5.0C=O (Lactam)170 - 180
Lactam N-CH₂3.0 - 3.5Spiro C80 - 90
Ring CH₂2.0 - 2.5Oxetane CH₂70 - 80
N-H5.0 - 8.0 (broad)Lactam N-CH₂40 - 50

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₇NO₃), the monoisotopic mass is calculated to be 129.0426 g/mol . While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. wikipedia.org

The fragmentation of this compound in a mass spectrometer would likely proceed through several pathways, initiated by the cleavage of the strained spirocyclic system. Common fragmentation patterns for lactams involve the cleavage of the amide bond and the loss of CO. The oxetane ring could undergo retro-[2+2] cycloaddition.

Adduct IonPredicted m/z
[M+H]⁺130.0499
[M+Na]⁺152.0318
[M+K]⁺168.0058
[M-H]⁻128.0353

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactam ring. Ring strain in the lactam may shift this frequency to the higher end of the typical range.

The C-O-C stretching vibrations of the oxetane and the five-membered ether ring are expected to produce strong bands in the fingerprint region, likely between 1000 and 1200 cm⁻¹.

The N-H stretching vibration of the secondary amide (lactam) should appear as a medium to strong, somewhat broad band in the region of 3200-3400 cm⁻¹.

The C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Lactam)3200 - 3400Medium-Strong
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1700 - 1750Strong
C-O-C Stretch (Ether)1000 - 1200Strong

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. An X-ray crystallographic study would provide definitive proof of its molecular structure in the solid state. Such an analysis would yield precise measurements of bond lengths, bond angles, and torsional angles, offering invaluable insight into the conformation of the spirocyclic system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, that govern the crystal packing.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment

The spiro carbon atom in this compound is a stereocenter, rendering the molecule chiral. As such, it should exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules.

Currently, there is no published experimental ECD or ORD data for this compound. The determination of the absolute configuration of a specific enantiomer would require the comparison of its experimental chiroptical spectrum with a theoretically calculated spectrum for a known configuration (R or S). A positive or negative Cotton effect in the ECD spectrum, corresponding to the n→π* transition of the lactam carbonyl chromophore, would be particularly diagnostic for assigning the absolute stereochemistry.

Reactivity and Reaction Mechanisms of 2,5 Dioxa 7 Azaspiro 3.4 Octan 6 One

Functional Group Transformations within the Spirocyclic Scaffold

There is no available research detailing functional group transformations on the 2,5-Dioxa-7-azaspiro[3.4]octan-6-one scaffold.

Electrophilic and Nucleophilic Reactions of the Lactone and Amine Moieties

Specific studies on the electrophilic and nucleophilic reactions of the lactam and secondary amine within this compound are absent from the scientific literature.

Regioselectivity and Stereoselectivity in Reactions

Without experimental data on reactions involving this compound, no information on the regioselectivity or stereoselectivity of any transformations can be provided.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

No kinetic or spectroscopic studies investigating the reaction mechanisms of this compound have been published.

Derivatization and Chemical Modification of 2,5 Dioxa 7 Azaspiro 3.4 Octan 6 One

N-Alkylation and Acylation Strategies

The secondary amine within the lactam ring of 2,5-Dioxa-7-azaspiro[3.4]octan-6-one is a prime site for functionalization through N-alkylation and N-acylation. These reactions are fundamental in modifying the polarity, lipophilicity, and metabolic stability of the molecule, as well as for introducing specific functionalities for further conjugation or to modulate biological activity.

N-Alkylation is typically achieved by treating the parent compound with an alkyl halide or a similar electrophile in the presence of a base. The choice of base and solvent system is crucial to ensure efficient and selective alkylation. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, diisopropylethylamine). The reaction solvent is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties bearing additional functional groups, can be introduced using this method. The general reaction conditions often involve stirring the reactants at room temperature or with gentle heating to drive the reaction to completion.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly accomplished by reacting the spirocyclic lactam with an acyl chloride or an acid anhydride. Pyridine or another non-nucleophilic base is often used as a catalyst and to scavenge the acidic byproduct (e.g., HCl). N-acylation can significantly alter the electronic properties of the lactam nitrogen and can be used to introduce a wide range of substituents, including those with peptidic or other biologically relevant motifs.

Reaction TypeReagentsBaseSolventTypical Conditions
N-AlkylationAlkyl halide (R-X)K₂CO₃, Cs₂CO₃, Et₃NDMF, AcetonitrileRoom Temperature to 60 °C
N-AcylationAcyl chloride (RCOCl)Pyridine, Et₃NDichloromethane, THF0 °C to Room Temperature

Introduction of Diverse Substituents on the Spirocyclic Rings

While the lactam nitrogen provides a convenient handle for modification, the spirocyclic rings themselves can also be functionalized to introduce diversity. The synthetic routes to the this compound core can be adapted to incorporate substituents at various positions. For instance, starting from substituted precursors for either the oxetane (B1205548) or the five-membered ring can lead to derivatives with specific substitution patterns.

Functionalization of the carbon backbone of the spirocycle post-synthesis is more challenging but can be achieved through various synthetic methodologies. For example, if the synthesis allows for the presence of a handle, such as a double bond or a carbonyl group on one of the rings, a wide array of chemical transformations can be employed. These include, but are not limited to, hydrogenation, epoxidation, dihydroxylation, and various carbon-carbon bond-forming reactions. The specific strategies would be highly dependent on the nature and position of the initial functional group.

Formation of Conjugates and Pro-molecules

The derivatized this compound scaffolds can serve as platforms for the creation of conjugates and pro-molecules. By introducing a reactive functional group, such as a carboxylic acid, an amine, or an azide, through N-alkylation or acylation, the spirocyclic compound can be covalently linked to other molecules of interest.

For example, an N-alkylated derivative bearing a terminal carboxylic acid can be coupled to an amine-containing biomolecule, such as a peptide or a protein, using standard peptide coupling reagents (e.g., HATU, HOBt). This approach is valuable for creating targeted drug delivery systems or for developing probes for chemical biology research.

Similarly, the synthesis of pro-molecules can be achieved by attaching a promoiety to the this compound core. This promoiety is designed to be cleaved in vivo, releasing the active parent compound. The design of such pro-molecules often involves linking the core structure via a labile bond, such as an ester or a carbonate, which can be enzymatically or chemically cleaved under physiological conditions.

High-Throughput Synthesis of Libraries for Screening

To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, high-throughput synthesis (HTS) methodologies can be employed to generate large libraries of compounds. These approaches often rely on parallel synthesis techniques where multiple reactions are carried out simultaneously in a multi-well plate format.

The N-alkylation and N-acylation reactions described in section 5.1 are particularly amenable to HTS. A diverse set of alkylating or acylating agents can be reacted with the parent spirocyclic lactam in a parallel fashion to rapidly generate a library of N-substituted derivatives. The use of automated liquid handlers and purification systems can further streamline this process. The resulting compound libraries can then be screened for biological activity, allowing for the rapid identification of promising lead compounds for further optimization. The development of robust and efficient synthetic strategies is crucial for enabling the high-throughput synthesis of diverse chemical libraries. researchgate.netrsc.org

Computational and Theoretical Studies of 2,5 Dioxa 7 Azaspiro 3.4 Octan 6 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Dioxa-7-azaspiro[3.4]octan-6-one, these calculations would provide insights into its electronic structure, stability, and reactivity. Methods like Density Functional Theory (DFT) or ab initio calculations such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory would be employed.

These calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map would highlight electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might interact with biological targets.

Table 1: Illustrative Data from Quantum Chemical Calculations

Calculated Property Hypothetical Value (Illustrative) Computational Method/Basis Set
Ground State Energy Data not available in literature DFT/B3LYP/6-31G*
Dipole Moment Data not available in literature DFT/B3LYP/6-31G*
HOMO Energy Data not available in literature DFT/B3LYP/6-31G*
LUMO Energy Data not available in literature DFT/B3LYP/6-31G*

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical for its biological activity. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and bonds, MD can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them.

For this spirocyclic compound, MD simulations would clarify the puckering of the oxetane (B1205548) and pyrrolidinone rings and their relative orientations. The simulations, typically performed in a solvent environment to mimic physiological conditions, would identify the most stable, low-energy conformations. Understanding the conformational preferences is essential as only specific conformations may be able to bind effectively to a biological receptor.

Table 2: Potential Outputs of Conformational Analysis

Parameter Description
Major Conformers Identification of the most populated conformational states.
Dihedral Angle Distributions Analysis of key torsional angles to define ring puckering.
RMSD Fluctuation Root Mean Square Deviation to identify flexible and rigid regions.

Ligand Docking and Molecular Modeling for Receptor Interactions

Given its presence in screening libraries, understanding how this compound might interact with protein targets is a key application of computational chemistry. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The software would then explore various binding poses and score them based on factors like intermolecular forces, shape complementarity, and desolvation energy. This would predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. Such studies are crucial for rationalizing known biological activity or for identifying potential new targets for the molecule.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of structurally related molecules to develop such a model.

Descriptors for each molecule, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties from quantum calculations, would be calculated. These descriptors would then be correlated with experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Design of Novel Analogues using Computational Approaches

The structural core of this compound serves as a scaffold for designing new molecules with potentially improved properties. Computational methods are instrumental in this design process. Based on insights from docking studies, specific modifications can be proposed to enhance binding affinity. For instance, adding a hydrogen bond donor or acceptor group to interact with a specific amino acid in the receptor's binding site could be explored.

Structure-based drug design would use the predicted binding mode to suggest modifications. Similarly, ligand-based approaches, informed by QSAR models, could guide the optimization of physicochemical properties to improve efficacy or pharmacokinetic profiles. These computational strategies allow for the prioritization of synthetic targets, saving time and resources in the drug discovery process.

Potential Applications in Chemical Biology and Material Sciences

Role as Molecular Scaffolds in Drug Discovery Research

The rigid, three-dimensional nature of spirocyclic scaffolds like 2,5-Dioxa-7-azaspiro[3.4]octan-6-one is highly desirable in drug discovery. This rigidity can help in pre-organizing appended functional groups in a defined spatial orientation, which can lead to higher binding affinities and selectivities for biological targets.

Exploration as Enzyme Inhibitors

The lactam moiety within the this compound structure is a key feature that could be exploited in the design of enzyme inhibitors. Lactams are present in numerous clinically important antibiotic drugs, where they act as irreversible inhibitors of bacterial transpeptidases. The strained four-membered oxetane (B1205548) ring could also play a role in modulating the reactivity of the lactam or act as a recognition element for specific enzyme active sites. The potential for this scaffold to be decorated with various substituents could allow for the systematic exploration of structure-activity relationships against a range of enzymatic targets.

Evaluation as Receptor Ligands

The defined stereochemistry of the spirocyclic core is a crucial attribute for the development of selective receptor ligands. The ability to introduce chemical diversity at various positions on the scaffold would enable the synthesis of focused libraries of compounds for screening against G-protein coupled receptors (GPCRs), ion channels, and other receptor families. The oxetane ring, in particular, is increasingly being used in medicinal chemistry as a polar motif that can improve physicochemical properties and engage in specific hydrogen bond interactions within a receptor's binding pocket.

Development as Chemical Probes for Biological Pathways

To investigate complex biological pathways, chemical probes with high specificity and well-defined mechanisms of action are indispensable. Derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their cellular targets. The unique spirocyclic core could provide a novel platform for the development of probes that target proteins or other biomolecules that have been challenging to study with existing chemical tools.

Applications in Agrochemical and Materials Science

Beyond the realm of medicine, the structural features of this compound suggest its potential utility in both agrochemical and materials science contexts. In agrochemicals, novel scaffolds are continuously sought to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. The lactam functionality is a known pharmacophore in some agrochemicals, and the spirocyclic nature of the molecule could lead to compounds with novel modes of action.

In materials science, the rigidity and defined geometry of the spiro-oxetane lactam framework could be leveraged for the creation of new polymers or crystalline materials with interesting properties. The lactam unit can participate in hydrogen bonding, which can influence the self-assembly and bulk properties of materials. Furthermore, the oxetane ring can be opened under certain conditions, suggesting a potential role for this scaffold in the development of responsive or degradable materials.

Use as Building Blocks for Complex Natural Product Synthesis

Natural products often possess complex, three-dimensional architectures that are challenging to synthesize. Spirocyclic building blocks can serve as valuable starting points for the efficient construction of such intricate molecular targets. The this compound scaffold could potentially be elaborated into more complex structures found in a variety of natural products. The differential reactivity of the oxetane and lactam rings could allow for selective chemical transformations, providing a strategic advantage in a multi-step synthetic sequence.

While the body of research specifically focused on this compound is still in its nascent stages, the analysis of its structural components points towards a promising future for this compound in diverse areas of chemical science. Further investigation is warranted to fully unlock the potential of this intriguing spirocyclic molecule.

Future Directions and Emerging Research Opportunities for 2,5 Dioxa 7 Azaspiro 3.4 Octan 6 One

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 2,5-Dioxa-7-azaspiro[3.4]octan-6-one from a laboratory curiosity to a readily accessible building block hinges on the development of innovative synthetic strategies. Future research will likely focus on overcoming the challenges associated with constructing the sterically demanding spirocyclic core that fuses a four-membered β-lactam with a five-membered tetrahydrofuran (B95107) ring containing an additional oxetane (B1205548) spiro-fusion.

Key areas for development include:

Novel Cycloaddition Strategies: While the Staudinger [2+2] ketene-imine cycloaddition is a classic method for β-lactam synthesis, future work could explore alternative and more sustainable cycloaddition reactions. digitellinc.com This includes investigating catalytic, enantioselective methods to control the stereochemistry of the spirocenter, which is crucial for biological activity.

Flow Chemistry: Continuous flow methodologies offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are highly exothermic or involve unstable intermediates. researchgate.net Developing a flow-based synthesis for this compound or its key precursors could be a significant step towards efficient and scalable production.

Readily Available Starting Materials: Research into routes that utilize simple, commercially available starting materials will be crucial for making this compound and its derivatives more accessible for widespread investigation. rsc.org Strategies for the annulation of either the β-lactam or the dioxaspirocycle onto a pre-existing ring system are promising avenues. rsc.org

A comparative analysis of potential synthetic strategies is outlined below:

Synthetic Strategy Potential Advantages Key Research Challenges Relevant Precedents
Modified Staudinger Cycloaddition Well-established for β-lactam formation.Stereocontrol at the spirocenter, harsh reaction conditions.Synthesis of various spiro-β-lactams. digitellinc.com
Ring-Closing Metathesis (RCM) Powerful for ring formation, functional group tolerance.Synthesis of complex diene precursors.Synthesis of 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.ua
Intramolecular Cyclization High potential for stereocontrol.Design and synthesis of advanced linear precursors.Facile synthesis of 2-azaspiro[3.4]octane. rsc.org
Photochemical Reactions Unique reactivity patterns, mild conditions.Scalability, control of side reactions.General photochemical methods in organic synthesis.

Advanced Mechanistic Investigations

A deep understanding of the reaction mechanisms underlying the synthesis of this compound is paramount for optimizing existing routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of the key bond-forming steps.

Key areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of different synthetic approaches. This can help in understanding the factors that control the formation of the spirocyclic junction.

Kinetic Studies: Detailed kinetic analysis of the key cyclization steps can provide valuable insights into the reaction mechanism and help identify rate-limiting steps. This information is critical for process optimization.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, could enable the detection and characterization of transient intermediates, providing direct evidence for the proposed reaction pathways.

Exploration of Novel Biological Targets and Therapeutic Areas

The unique three-dimensional structure of this compound makes it a compelling scaffold for drug discovery. bldpharm.com The presence of the β-lactam ring, a well-known pharmacophore, combined with the rigid spirocyclic core, suggests potential for interaction with a variety of biological targets. digitellinc.com

Future research should focus on:

Screening against Diverse Targets: The compound and its derivatives should be screened against a wide range of biological targets. Given the history of β-lactams as antibiotics, initial studies would logically include antibacterial assays. digitellinc.com However, the broader biological potential of β-lactams as enzyme inhibitors suggests that screening libraries of proteases, such as elastases, is also warranted. nih.gov

Antiviral and Antiparasitic Activity: Structurally related spiro-lactams have demonstrated promising activity against HIV and Plasmodium, the parasite responsible for malaria. nih.gov This precedent suggests that this compound could be a valuable starting point for the development of new anti-infective agents.

Metabolic Diseases: Other classes of spiro-β-lactams have been investigated as cholesterol absorption inhibitors. researchgate.net Exploring the potential of this scaffold in the context of metabolic diseases represents a significant opportunity.

Potential Therapeutic Area Rationale / Known Targets for Related Compounds Key Research Focus
Antibacterial The β-lactam ring is a classic antibiotic pharmacophore that inhibits bacterial cell wall synthesis. digitellinc.comScreening against a panel of Gram-positive and Gram-negative bacteria.
Antiviral (e.g., HIV) Related spiro-lactams have shown anti-HIV activity. nih.govIn vitro assays to determine inhibition of viral replication.
Antiparasitic (e.g., Malaria) Spiro-β-lactams have demonstrated antiplasmodial activity. nih.govIn vitro assays against Plasmodium falciparum.
Enzyme Inhibition β-lactams can act as inhibitors of serine enzymes like human leukocyte elastase (HLE). nih.govScreening against various proteases and other enzyme classes.
Cholesterol Regulation Tetrahydrofuran-spiro-β-lactam derivatives have shown cholesterol acyltransferase inhibition. researchgate.netAssays to evaluate impact on cholesterol metabolism pathways.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Future applications of AI/ML include:

De Novo Design: Generative AI models can be trained on existing databases of spirocyclic and biologically active compounds to design novel derivatives of this compound with optimized properties. springernature.comresearchgate.net These models can explore a vast chemical space to identify candidates with high predicted activity and drug-likeness.

Property Prediction: ML models can be developed to accurately predict the physicochemical properties (e.g., solubility, metabolic stability) and biological activities of new derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Retrosynthesis and Route Optimization: AI tools can assist in planning the synthesis of novel derivatives by proposing viable retrosynthetic pathways. researchgate.net These tools can analyze vast reaction databases to identify the most efficient and cost-effective routes. mit.edu

Translation from Academic Research to Industrial Applications

The ultimate goal of chemical research is often the translation of laboratory discoveries into real-world applications. For this compound, this involves bridging the gap between academic research and industrial-scale production and application, primarily in the pharmaceutical and agrochemical sectors.

Key steps in this translation include:

Process Development and Scale-Up: A synthetic route that is successful on a laboratory scale must be optimized for large-scale production. This involves ensuring the process is safe, cost-effective, and environmentally sustainable. The ability to produce related building blocks on a multi-gram scale is a promising first step. nuph.edu.uaresearchgate.net

Intellectual Property: Securing patent protection for the compound, its derivatives, and their applications is a critical step in attracting investment and enabling commercial development.

Collaborative Research: Partnerships between academic institutions and industrial partners are often essential for successful translation. These collaborations can provide the resources and expertise needed to navigate the complex process of drug development or product commercialization.

Identification of High-Value Applications: A clear demonstration of the compound's efficacy and superiority over existing solutions in a specific application (e.g., as an antibiotic for a drug-resistant bacterium) is necessary to justify the significant investment required for industrial development. The frequent appearance of related azaspirocycles in recent drug discovery efforts highlights the industrial interest in such scaffolds. mdpi.com

By pursuing these future directions, the scientific community can fully explore the potential of this compound, paving the way for new discoveries in synthetic chemistry and therapeutic intervention.

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